(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(1-PYRROLIDINYL)METHANONE
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Overview
Description
(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(1-PYRROLIDINYL)METHANONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(1-PYRROLIDINYL)METHANONE typically involves the reaction of 1,3-dimethyl-4-nitro-1H-pyrazole with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(1-PYRROLIDINYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the compound under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(1-PYRROLIDINYL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular processes. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]acetic acid
- 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
- (4-benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
Uniqueness
(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(1-PYRROLIDINYL)METHANONE is unique due to its combination of a pyrazole ring with a pyrrolidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14N4O3 |
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Molecular Weight |
238.24g/mol |
IUPAC Name |
(2,5-dimethyl-4-nitropyrazol-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C10H14N4O3/c1-7-8(14(16)17)9(12(2)11-7)10(15)13-5-3-4-6-13/h3-6H2,1-2H3 |
InChI Key |
LDXSLCQXAAVJLD-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N2CCCC2)C |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N2CCCC2)C |
Origin of Product |
United States |
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